molecular formula C8H14O4 B14383151 Ethyl (2S)-2-(acetyloxy)butanoate CAS No. 88241-56-9

Ethyl (2S)-2-(acetyloxy)butanoate

Cat. No.: B14383151
CAS No.: 88241-56-9
M. Wt: 174.19 g/mol
InChI Key: QMAYRYVZUNWYDW-ZETCQYMHSA-N
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Description

Ethyl (2S)-2-(acetyloxy)butanoate is a chiral ester characterized by an acetyloxy (-OAc) group at the 2S position of a butanoate backbone, esterified with ethanol. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogous compounds. The (2S) configuration indicates a stereogenic center, influencing its biochemical interactions and synthesis pathways. Such esters are typically used as intermediates in organic synthesis or flavoring agents due to their volatility and ester functional groups, which contribute to fruity aromas .

Properties

CAS No.

88241-56-9

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl (2S)-2-acetyloxybutanoate

InChI

InChI=1S/C8H14O4/c1-4-7(12-6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

QMAYRYVZUNWYDW-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C(=O)OCC)OC(=O)C

Canonical SMILES

CCC(C(=O)OCC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2S)-2-(acetyloxy)butanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. The general reaction involves heating the carboxylic acid and alcohol to form the ester and water . For instance, the esterification of butanoic acid with ethanol in the presence of sulfuric acid can yield ethyl butanoate.

Industrial Production Methods: In industrial settings, the production of esters like this compound often employs continuous flow microreactor systems. These systems enhance efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2S)-2-(acetyloxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.

Major Products:

    Oxidation: Produces acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in esters with different functional groups.

Scientific Research Applications

Ethyl (2S)-2-(acetyloxy)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(acetyloxy)butanoate involves its interaction with molecular targets through nucleophilic acyl substitution. The ester carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This reaction pathway is crucial in many biochemical and synthetic processes .

Comparison with Similar Compounds

Table 1: Molecular Properties of Ethyl (2S)-2-(acetyloxy)butanoate and Analogs

Compound CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound* N/A C₈H₁₄O₄ ~174.18 Ester, acetyloxy Lipophilic, hydrolyzable
Ethyl (2S)-2-hydroxybutanoate 88271-13-0 C₆H₁₂O₃ 132.16 Ester, hydroxy Polar, hydrogen bonding
Ethyl 2-methoxybenzoate 7335-26-4 C₁₀H₁₂O₃ 180.20 Aromatic ester, methoxy UV-active, fragrance
(S)-2-ethyl-2-hydroxy-3-oxobutanoate 27681 (CHEBI) C₆H₁₀O₄ 146.14 β-keto ester, hydroxy Keto-enol tautomerism

*Hypothetical data inferred from structural analogs.

Research Findings

  • Hydrolysis Stability : Acetyloxy esters (e.g., target compound) hydrolyze faster than hydroxy esters under basic conditions due to the electron-withdrawing acetyl group .
  • Solubility Trends: Aliphatic esters with polar substituents (e.g., -OH, -NH₂) exhibit higher aqueous solubility than nonpolar variants .
  • Synthetic Utility : β-Keto esters are pivotal in cyclization reactions, whereas acetyloxy esters are more suited for acyl transfer reactions .

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